molecular formula C21H23ClN2O3S B6510703 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide CAS No. 878057-86-4

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide

Cat. No. B6510703
CAS RN: 878057-86-4
M. Wt: 418.9 g/mol
InChI Key: JEJZJHMTTRJHJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of (3-chlorophenyl)methanesulfonyl chloride . Methanesulfonyl chloride is used to make methanesulfonates . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .


Molecular Structure Analysis

The molecular weight of this compound is 418.9 g/mol. The molecular structure of the compound is complex, involving multiple functional groups including a methanesulfonyl group and a chlorophenyl group.


Chemical Reactions Analysis

Methanesulfonyl chloride, a potential precursor in the synthesis of this compound, is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

The physical and chemical properties of the (3-chlorophenyl)methanesulfonyl chloride, a potential precursor in the synthesis of this compound, include a molecular weight of 225.09, a solid physical form, and a storage temperature in an inert atmosphere at 2-8°C .

Safety and Hazards

Methanesulfonyl chloride, a potential precursor in the synthesis of this compound, is classified as a lachrymator, highly toxic, and corrosive . It is reactive toward water, alcohols, and many amines . Safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment .

properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)21(25)14-24-13-20(18-10-5-6-11-19(18)24)28(26,27)15-16-8-7-9-17(22)12-16/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJZJHMTTRJHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide

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